2-[(4-Fluoro-2-nitrophenyl)amino]ethanol
Description
2-[(4-Fluoro-2-nitrophenyl)amino]ethanol is an aromatic nitro compound featuring an ethanolamine side chain linked to a 4-fluoro-2-nitrophenyl group. Its molecular formula is C₈H₈FN₂O₃, with a molecular weight of 214.16 g/mol. The structure comprises a nitro group (-NO₂) and a fluorine atom at the 2- and 4-positions of the phenyl ring, respectively, connected via an amino group (-NH-) to a hydroxyethyl chain.
Properties
Molecular Formula |
C8H9FN2O3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
2-(4-fluoro-2-nitroanilino)ethanol |
InChI |
InChI=1S/C8H9FN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2 |
InChI Key |
OKNWUMOCPDCXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Modified Side Chains
Key Observations :
- Branching/Substituents : Ethyl and hydroxyethyl groups (C₁₂H₁₉N₃O₄) enhance solubility in aqueous media, making them suitable for pharmaceutical formulations .
- Heterocyclic Additions : Piperazine derivatives (C₁₂H₁₇ClFN₃O₃) introduce basic nitrogen atoms, which can facilitate interactions with enzymes or receptors in drug design .
Analogs with Heterocyclic Modifications
Key Observations :
- Heterocyclic Influence : Replacement of pyrazole (9a) with triazole (9b) improves antiviral potency, likely due to stronger hydrogen-bonding interactions with viral targets .
- Both compounds retain the 4-fluoro-2-nitrophenyl group, underscoring its role in stabilizing the aromatic system and enhancing electron-deficient character for target binding.
Key Observations :
- Lack of comprehensive toxicological data for many analogs necessitates conservative safety protocols.
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